Cas no 2228875-11-2 (2-(dimethylamino)methyl-4-(2-nitroethyl)phenol)

2-(Dimethylamino)methyl-4-(2-nitroethyl)phenol is a versatile intermediate in organic synthesis, characterized by its bifunctional structure combining phenolic and nitroethyl moieties with a dimethylaminomethyl substituent. This compound is particularly valuable in the preparation of pharmaceuticals, agrochemicals, and fine chemicals due to its reactivity in condensation, reduction, and alkylation reactions. The presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups enhances its utility in regioselective transformations. Its stable yet modifiable framework makes it suitable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal performance in synthetic applications.
2-(dimethylamino)methyl-4-(2-nitroethyl)phenol structure
2228875-11-2 structure
商品名:2-(dimethylamino)methyl-4-(2-nitroethyl)phenol
CAS番号:2228875-11-2
MF:C11H16N2O3
メガワット:224.256342887878
CID:6200508
PubChem ID:165636395

2-(dimethylamino)methyl-4-(2-nitroethyl)phenol 化学的及び物理的性質

名前と識別子

    • 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol
    • EN300-1997672
    • 2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
    • 2228875-11-2
    • インチ: 1S/C11H16N2O3/c1-12(2)8-10-7-9(3-4-11(10)14)5-6-13(15)16/h3-4,7,14H,5-6,8H2,1-2H3
    • InChIKey: ITSIIHIHNQADBG-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC=C(C=C1CN(C)C)CC[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 224.11609238g/mol
  • どういたいしつりょう: 224.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 228
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.5

2-(dimethylamino)methyl-4-(2-nitroethyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1997672-2.5g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
2.5g
$2295.0 2023-09-16
Enamine
EN300-1997672-1.0g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
1g
$1172.0 2023-06-02
Enamine
EN300-1997672-5g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
5g
$3396.0 2023-09-16
Enamine
EN300-1997672-5.0g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
5g
$3396.0 2023-06-02
Enamine
EN300-1997672-0.25g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
0.25g
$1078.0 2023-09-16
Enamine
EN300-1997672-0.5g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
0.5g
$1124.0 2023-09-16
Enamine
EN300-1997672-10.0g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
10g
$5037.0 2023-06-02
Enamine
EN300-1997672-0.05g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
0.05g
$983.0 2023-09-16
Enamine
EN300-1997672-1g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
1g
$1172.0 2023-09-16
Enamine
EN300-1997672-10g
2-[(dimethylamino)methyl]-4-(2-nitroethyl)phenol
2228875-11-2
10g
$5037.0 2023-09-16

2-(dimethylamino)methyl-4-(2-nitroethyl)phenol 関連文献

2-(dimethylamino)methyl-4-(2-nitroethyl)phenolに関する追加情報

Introduction to 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol (CAS No: 2228875-11-2)

2-(dimethylamino)methyl-4-(2-nitroethyl)phenol, identified by the Chemical Abstracts Service Number (CAS No) 2228875-11-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a phenolic core with substituents that include a dimethylamino group and a nitroethyl moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications in medicinal chemistry and drug discovery.

The molecular structure of 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol consists of a benzene ring substituted at the 2-position with a dimethylamino group and at the 4-position with a 2-nitroethyl group. The presence of these functional groups imparts distinct chemical reactivity, solubility characteristics, and potential biological activity. The dimethylamino group is known for its ability to enhance solubility in polar solvents and to participate in hydrogen bonding, while the nitroethyl group can influence electronic properties and metabolic pathways upon interaction with biological systems.

In recent years, the exploration of novel phenolic derivatives has expanded significantly, driven by their potential as intermediates in the synthesis of bioactive molecules. 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol has been studied for its role in developing new therapeutic agents, particularly in the context of anti-inflammatory, antioxidant, and antimicrobial applications. The nitro group in the molecule can be reduced to an amine, opening up possibilities for further derivatization into more complex structures with tailored biological activities.

One of the most compelling aspects of 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol is its versatility in synthetic chemistry. The compound serves as a valuable building block for constructing more intricate molecules through nucleophilic substitution reactions, condensation reactions, or metal-catalyzed cross-coupling processes. Researchers have leveraged its reactivity to develop novel scaffolds that mimic natural products or target specific enzymatic pathways implicated in human diseases.

The pharmacological potential of 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol has been explored through both computational modeling and experimental studies. Initial investigations suggest that this compound may interact with biological targets such as kinases or proteases, which are often dysregulated in cancer and inflammatory conditions. The phenolic hydroxyl group provides a site for coordination with metal ions, which is relevant for designing metallo-drugs or chelating agents. Additionally, the dimethylamino and nitroethylation moieties contribute to lipophilicity and metabolic stability, factors that are critical for drug-like properties.

Recent advances in green chemistry have also influenced the synthesis of 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol. Researchers are increasingly employing catalytic methods and solvent-free reactions to improve efficiency and minimize waste. For instance, transition-metal-catalyzed C-H activation has been utilized to construct the phenolic core more efficiently than traditional multi-step approaches. These innovations not only enhance scalability but also align with sustainable practices in pharmaceutical manufacturing.

The role of 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol in drug development extends beyond its direct use as an active pharmaceutical ingredient (API). It has been employed as a key intermediate in the synthesis of prodrugs designed to enhance bioavailability or targeted delivery. The nitro group can be selectively removed under mild conditions to release active species at the site of action, while the dimethylation protects certain functionalities during synthetic transformations.

In conclusion, 2-(dimethylamino)methyl-4-(2-nitroethyl)phenol (CAS No: 2228875-11-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its potential applications span from serving as a synthetic intermediate to being a precursor for novel therapeutic agents targeting various diseases. As research continues to uncover new methodologies for functionalizing this compound, its importance in medicinal chemistry is expected to grow further.

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